

Application Notes: Synthesis of Spirocyclic Compounds from 3-Oxotetrahydrofuran

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Compound of Interest

Compound Name: 3-Oxotetrahydrofuran

Cat. No.: B156105

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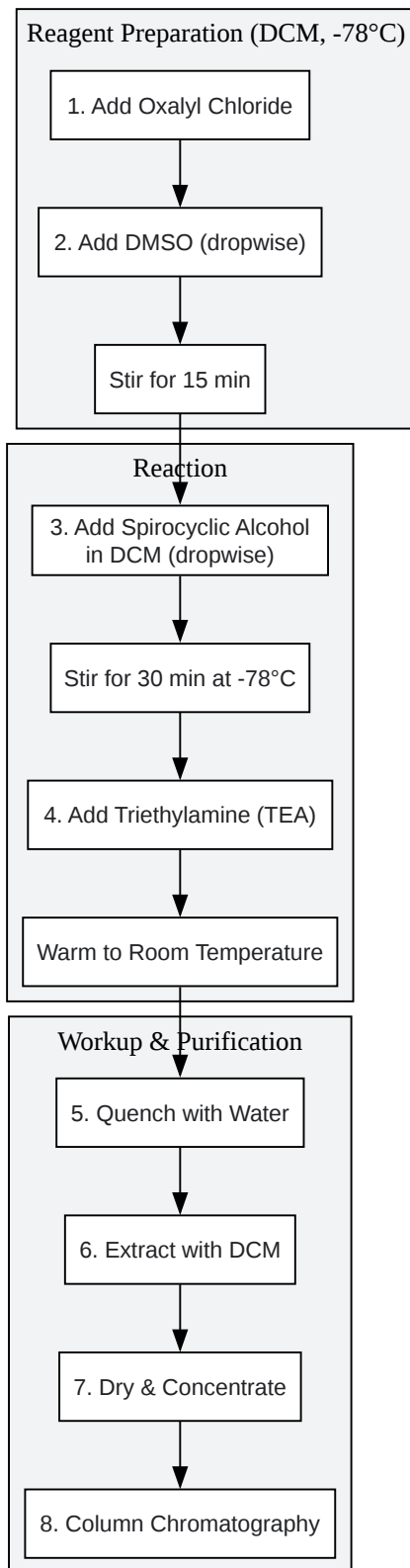
Introduction

Spirocyclic compounds, characterized by two rings sharing a single atom, are significant structural motifs found in numerous natural products and pharmaceutically active molecules.[1][2][3] Their rigid three-dimensional framework offers unique conformational properties that are highly sought after in drug discovery for improving target binding and metabolic stability.[4] **3-Oxotetrahydrofuran** is a versatile and readily available starting material for the synthesis of various oxa-spirocycles, which incorporate an oxygen atom into the spirocyclic unit, often leading to improved physicochemical properties such as water solubility.[5]

This document provides detailed protocols and synthetic strategies for the preparation of spirocyclic compounds derived from **3-oxotetrahydrofuran**, targeting researchers in organic synthesis, medicinal chemistry, and drug development.

Synthetic Strategies & Pathways

Several synthetic methodologies can be employed to construct spirocyclic ethers from **3-oxotetrahydrofuran**. The primary approach involves an initial carbon-carbon bond-forming reaction at the C2 or C4 position, followed by an intramolecular cyclization event. Key strategies include allylation followed by oxidative cyclization and multi-step sequences involving aldol-type reactions.



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